Zgn-433;zgn-440;cdk732

Description

Properties

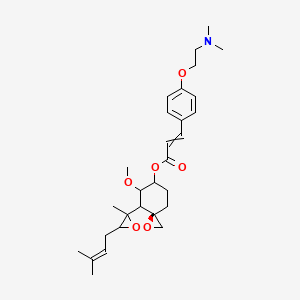

Molecular Formula |

C29H41NO6 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

[(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate |

InChI |

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/t23?,24?,26?,27?,28-,29-/m0/s1 |

InChI Key |

ZEZFKUBILQRZCK-BNEBAJBBSA-N |

Isomeric SMILES |

CC(=CCC1[C@@](O1)(C)C2C(C(CC[C@]23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beloranib involves multiple steps, starting from p-Coumaric Acid methyl esters and N,N-dimethylamino chloroethanes hydrochloride. The key intermediate, 4-Dimethylaminoethoxy methyl cinnamate, is obtained through an affine substitution reaction . This intermediate is then further processed to produce Beloranib. The reaction conditions are optimized to reduce processing difficulty, improve yield, and ensure safety, making it suitable for industrial production .

Industrial Production Methods

The industrial production of Beloranib focuses on optimizing the synthetic route to enhance yield and reduce costs. The process involves the use of less toxic solvents and simplified reaction steps to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Beloranib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Beloranib has been extensively studied for its potential in various fields:

Mechanism of Action

Beloranib exerts its effects by inhibiting the enzyme methionine aminopeptidase 2 (METAP2). This inhibition disrupts the normal metabolic processes, leading to reduced fat synthesis and increased fat oxidation . The molecular targets and pathways involved include the regulation of fatty acid synthesis and the modulation of metabolic pathways related to obesity and metabolic disorders .

Comparison with Similar Compounds

ZGN-433 and ZGN-440 (Beloranib)

ZGN-433 and ZGN-440 are development codes for Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor developed by Zafgen for obesity treatment. Beloranib originated from research on anti-angiogenic agents, particularly TNP-470, which unexpectedly caused weight loss in preclinical models . Beloranib inhibits MetAP2, disrupting the ERK1/2 signaling pathway and upregulating fibroblast growth factor 21 (FGF21), a hormone that enhances hepatic fat oxidation . In Phase Ib trials, Beloranib (0.9 mg/m²) administered intravenously twice weekly for 26 days reduced body weight by 3.1% in severely obese patients (BMI ~38 kg/m²) and improved lipid profiles (22% LDL reduction) . However, Phase II trials in Prader-Willi syndrome patients revealed severe venous thromboembolism (VTE) risks, including fatal pulmonary embolisms, leading to its discontinuation .

CDK732 (CKD-732)

CDK732 (also referred to as CKD-732) is another MetAP2 inhibitor structurally related to TNP-470. It reduces food intake, adipocyte size, and fat mass in rodent models . Unlike Beloranib, CDK732 demonstrates anti-angiogenic effects by targeting vascular endothelial cells, similar to TNP-470 .

Comparison with Similar Compounds

Mechanistic and Clinical Comparison

Key Findings

Mechanistic Differences: Beloranib and CDK732 both target MetAP2 but diverge in downstream effects. Beloranib primarily enhances systemic fat metabolism via FGF21 , while CDK732 combines anti-angiogenic and central appetite suppression .

Safety Profiles :

- Beloranib’s VTE risk highlights the challenge of balancing metabolic benefits with cardiovascular safety in obesity drugs .

- CDK732’s CTA effect may limit patient adherence due to taste-related aversions, though it avoids systemic toxicity seen in Beloranib .

Competitors in Obesity Therapy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.